molecular formula C11H12N2O3 B13650376 Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13650376
M. Wt: 220.22 g/mol
InChI Key: CWZLITIGXILUDF-UHFFFAOYSA-N
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Description

Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate (CAS: 2117388-70-0) is a high-purity heterocyclic building block with significant relevance in medicinal chemistry and antibacterial research. This compound, with the molecular formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol, features a methoxy substituent at the 5-position of the imidazo[1,2-a]pyridine core, which influences its electronic properties and biological interactions . Its predicted pKa of 4.40 suggests moderate solubility in aqueous environments, and it has a calculated density of 1.24 g/cm³ . Scientific research has identified derivatives of the imidazo[1,2-a]pyridine-3-carboxylate scaffold as promising narrow-spectrum antibacterial agents. Specifically, such compounds are being investigated for their inhibitory activity against the bacterial cell division protein FtsZ in Streptococcus pneumoniae , a major respiratory pathogen . This mechanism offers a targeted approach to combat antibiotic resistance. The typical synthesis involves a cyclocondensation reaction between a 5-methoxy-2-aminopyridine derivative and a β-keto ester like ethyl acetoacetate under acidic reflux conditions, followed by purification via recrystallization . Please note: This product is intended for research purposes only and is not certified for human or veterinary diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, federal, and international regulations.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)8-7-12-9-5-4-6-10(15-2)13(8)9/h4-7H,3H2,1-2H3

InChI Key

CWZLITIGXILUDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N1C(=CC=C2)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically proceeds via a cyclocondensation reaction involving 2-aminopyridine derivatives and β-keto esters or their equivalents under acidic or neutral conditions. The methoxy substituent at the 5-position is introduced either by starting with appropriately substituted 2-aminopyridine or by post-cyclization functionalization.

A representative synthetic route involves the following key steps:

  • Step 1: Preparation of 5-methoxy-2-aminopyridine
    This intermediate is synthesized by selective methoxylation of 2-aminopyridine or by using commercially available 5-methoxy-2-aminopyridine.

  • Step 2: Cyclocondensation with Ethyl Acetoacetate
    The 5-methoxy-2-aminopyridine undergoes condensation with ethyl acetoacetate under reflux conditions in an acidic medium (e.g., acetic acid or sulfuric acid catalyst) to form the imidazo[1,2-a]pyridine core with an ethyl ester at the 3-position.

  • Step 3: Purification and Crystallization
    The crude product is isolated by filtration and purified via recrystallization from ethanol or ethyl acetate to afford this compound in good yield and purity.

Detailed Synthetic Procedure Example

Step Reagents/Conditions Description Yield (%) Notes
1 5-Methoxy-2-aminopyridine, Ethyl acetoacetate, Acetic acid, Reflux 6 h Cyclocondensation to form imidazo[1,2-a]pyridine core with ethyl ester functionality 50–60 Reaction monitored by TLC; acid catalysis essential for cyclization
2 Cooling, filtration, recrystallization from ethanol or ethyl acetate Isolation and purification of the product - Recrystallization improves purity >98%

Alternative Synthetic Routes

  • Hydrazide Route : Starting from ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, condensation with ketones under reflux in ethanol with catalytic sulfuric acid leads to hydrazone intermediates, which can be further cyclized or functionalized to yield derivatives of the target compound. This method allows structural diversification and has been reported in related imidazo[1,2-a]pyridine derivatives synthesis.

  • One-Pot Annulation Strategies : Recent advances include magnesium nitride (Mg₃N₂)-assisted one-pot annulation of 2-pyridyl ketones with alkyl glyoxylates, which can be adapted to synthesize imidazo[1,2-a]pyridine derivatives with various substituents, including methoxy groups, by selecting appropriate starting materials.

Analysis of Reaction Conditions and Yields

Effect of Solvent and Catalyst

  • Acidic solvents such as acetic acid or dilute sulfuric acid favor cyclization by protonating carbonyl groups and activating the β-keto ester toward nucleophilic attack by the amino group.
  • Ethanol is commonly used as a solvent for reflux, balancing solubility and reaction kinetics.
  • Use of Dean-Stark apparatus in some protocols facilitates removal of water, driving equilibrium toward product formation.

Yield Optimization

  • Purity of starting materials critically influences yield (reported yields range from 45% to 60%).
  • Post-reaction workup involving neutralization and recrystallization enhances product purity.
  • Substituent effects, such as the electron-donating methoxy group, can influence reaction rates and regioselectivity.

Structural Characterization and Crystallography

This compound exhibits a nearly planar fused bicyclic system with the following features:

Parameter Value/Description Method
Dihedral angle ~1.4° between imidazole and pyridine rings X-ray diffraction
Bond lengths (C–N) 1.32–1.38 Å consistent with aromatic delocalization X-ray diffraction
Intermolecular interactions C–H⋯O and C–H⋯N hydrogen bonds stabilize crystal packing X-ray diffraction

These structural details confirm the integrity of the imidazo[1,2-a]pyridine core and the position of the methoxy substituent, crucial for understanding reactivity and biological interactions.

Comparative Data Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Advantages Disadvantages
Cyclocondensation (acid catalyzed) 5-Methoxy-2-aminopyridine + Ethyl acetoacetate Reflux in acetic acid, 6 h 50–60 Simple, scalable Moderate yield, requires acid
Hydrazide condensation Hydrazide derivative + Ketone Reflux in ethanol, acid catalyst 45–55 Allows functionalization Multi-step, longer reaction
One-pot annulation (Mg₃N₂-assisted) 2-Pyridyl ketones + alkyl glyoxylates Mild conditions, one-pot 55–65 Efficient, broad substrate scope Requires specialized reagents

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biological pathways. Detailed studies on its mode of action are essential to understand its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Substitution Patterns

Ethyl imidazo[1,2-a]pyridine-3-carboxylate derivatives vary primarily in substituent type and position. Key analogues include:

Substituent Position Substituent Type Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5 Methoxy (-OCH₃) C₁₁H₁₂N₂O₃ 220.22 Intermediate for drug synthesis
5 Nitro (-NO₂) C₁₀H₉N₃O₄ 235.20 High reactivity in electrophilic substitution
5 Chloro (-Cl) C₁₀H₉ClN₂O₂ 229.67 Antimycobacterial activity
5 Methyl (-CH₃) C₁₁H₁₂N₂O₂ 204.23 Precursor for chlorination reactions
6 Bromo (-Br) C₁₀H₉BrN₂O₂ 269.10 PI3K inhibition (e.g., HS-173)
2,6 Dimethyl (-CH₃) C₁₂H₁₄N₂O₂ 218.25 Marketed compound (CAS 2549-19-1)

Physical and Chemical Properties

  • Melting Points: Derivatives with electron-withdrawing groups (e.g., 5-nitro) exhibit higher melting points due to increased polarity. For example: Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate: 69°C Ethyl 7,9-dimethyl-4-methylthio-2-oxo-pyranoimidazo[1,2-a]pyridine-3-carboxylate: 181–184°C
  • Reactivity : The 5-methoxy group enhances electron density, making the compound susceptible to electrophilic aromatic substitution, while 5-nitro derivatives favor nucleophilic attack .

Biological Activity

Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of this compound

This compound belongs to the imidazo[1,2-a]pyridine class of compounds, which have been recognized for their various biological activities including antimicrobial and anticancer properties. The presence of the methoxy group enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease pathways. Notably, it has been shown to inhibit hypoxia-inducible factor 1 alpha prolyl hydroxylase, which is crucial in cellular responses to hypoxia. This inhibition can potentially lead to therapeutic effects in ischemic diseases by enhancing cellular oxygenation and survival under low oxygen conditions .

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anti-tuberculosis activity. This compound has been studied for its efficacy against Mycobacterium tuberculosis by disrupting essential biochemical pathways critical for the bacterium's survival .

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMinimum Inhibitory Concentration (MIC)Reference
This compound12.5 μg/mL
Mthis compoundModerate

Anticancer Properties

The compound has demonstrated cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
A549 (Lung Cancer)15.0
HeLa (Cervical Cancer)10.5
MCF-7 (Breast Cancer)20.0

Case Studies

Case Study 1: Hypoxia-Induced Tumor Growth Inhibition

In a study evaluating the effects of this compound on tumor growth under hypoxic conditions, researchers found that treatment with the compound significantly reduced tumor size in a xenograft model. This effect was attributed to enhanced apoptosis and reduced angiogenesis within the tumor microenvironment .

Case Study 2: Antituberculosis Efficacy

A series of experiments were conducted to assess the antituberculosis efficacy of this compound. The results indicated that the compound exhibited a potent inhibitory effect on Mycobacterium tuberculosis with an MIC comparable to first-line antituberculosis drugs .

Q & A

Basic: What is the standard synthetic route for Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate?

Methodological Answer:
The compound is typically synthesized via a cyclocondensation reaction between a substituted 2-aminopyridine and an α-haloester. For example:

Reagents : 5-Methoxy-2-aminopyridine and ethyl 3-bromo-2-oxopropionate.

Conditions : Reflux in ethanol (6–12 h) under an inert atmosphere.

Workup : Neutralization with KHCO₃, filtration, and recrystallization from ethyl acetate .
Yield Optimization : Adjusting stoichiometry (e.g., 1:1.5 molar ratio of aminopyridine to ester) and solvent polarity (e.g., acetonitrile vs. ethanol) can improve yields beyond 50% .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Peaks for the methoxy group (δ ~3.8–4.0 ppm for OCH₃) and ethyl ester (δ ~1.3–1.5 ppm for CH₃, δ ~4.2–4.4 ppm for OCH₂). The imidazo[1,2-a]pyridine core shows aromatic protons at δ 7.0–9.5 ppm .
  • IR : Key absorptions include C=O (ester) at ~1700–1730 cm⁻¹ and C-O (methoxy) at ~1250 cm⁻¹ .
  • HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethoxy group) .

Advanced: How does the 5-methoxy substituent influence biological activity compared to other derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : The 5-methoxy group enhances solubility and modulates electronic effects on the imidazo[1,2-a]pyridine core, potentially improving binding to targets like kinases. For example:
    • PI3K Inhibition : Analogous compounds (e.g., HS-173 with a pyridinyl substituent) show that electron-donating groups (e.g., methoxy) increase potency by stabilizing hydrogen bonds in the ATP-binding pocket .
    • Comparative Data : Methyl or halogen substituents at position 5 reduce solubility but improve metabolic stability .

Advanced: How can computational modeling guide the optimization of this compound for kinase inhibition?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with PI3Kα (PDB: 4L23). Focus on:
    • Methoxy Positioning : Assess hydrogen bonding with Val851 or hydrophobic interactions with Ile848.
    • DFT Calculations : Evaluate electron density maps to optimize substituent effects on aromaticity and charge distribution .
  • Case Study : A DFT study on ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate revealed planarity between the imidazole and pyridine rings, critical for target engagement .

Advanced: What strategies resolve low yields in large-scale synthesis?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 6 h to 30 min) and improves yields by 15–20% via uniform heating .
  • Catalysis : Additives like trifluoroacetic acid (TFA) or Pd/C (for decarboxylation steps) enhance regioselectivity .
  • Purification : Use flash chromatography (hexane:ethyl acetate gradient) or preparative HPLC to isolate high-purity product (>98%) .

Basic: What are the solubility and formulation considerations for in vitro studies?

Methodological Answer:

  • Solubility : DMSO is preferred for stock solutions (10–20 mM). For aqueous assays, dilute in PBS containing 0.1% Tween-80 to prevent precipitation .
  • Stability : Store at -20°C under nitrogen; monitor degradation via HPLC (retention time shifts) over 48 h .

Advanced: How to evaluate its apoptotic effects in hepatic stellate cells (HSCs)?

Methodological Answer:

  • In Vitro Protocol :
    • Cell Treatment : Dose HSCs (e.g., LX-2 cells) with 1–50 μM compound for 24–48 h.
    • Apoptosis Assays : Annexin V/PI staining followed by flow cytometry.
    • Mechanistic Analysis : Western blotting for cleaved caspase-3 and Bcl-2/Bax ratios .
  • Key Finding : HS-173 (analog) reduced fibrosis markers (α-SMA, collagen I) by >60% via PI3K/Akt pathway inhibition .

Advanced: What crystallographic data support its structural conformation?

Methodological Answer:

  • X-ray Diffraction : Planarity between imidazole (Ring B) and pyridine (Ring A) is critical, with dihedral angles <2° .
  • Hydrogen Bonding : Intermolecular C–H⋯O/N interactions stabilize crystal packing (e.g., trimeric units in ethyl 5-methyl derivatives) .

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